Comparative Lipophilicity: LogP Differentiation from Methoxy and Trifluoromethoxy Analogs
The lipophilicity of 2-bromo-4-(difluoromethoxy)pyridine, as measured by its calculated LogP of 2.11, is approximately 0.63 units lower than that of its trifluoromethoxy analog (2-bromo-4-(trifluoromethoxy)pyridine, LogP 2.74), while the methoxy analog (2-bromo-4-methoxypyridine) exhibits a LogP of ~1.2 [1]. This intermediate LogP value is critical for optimizing membrane permeability while avoiding the excessive lipophilicity often associated with promiscuous binding or rapid clearance in drug discovery programs .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.11 |
| Comparator Or Baseline | 2-Bromo-4-(trifluoromethoxy)pyridine: 2.74; 2-Bromo-4-methoxypyridine: ~1.2 |
| Quantified Difference | LogP reduced by 0.63 vs. trifluoromethoxy analog; increased by ~0.9 vs. methoxy analog |
| Conditions | Calculated via XLogP3 algorithm; comparable computational conditions across all structures [1]. |
Why This Matters
This specific LogP window aligns with established drug-likeness guidelines (Lipinski's Rule of 5), offering a balanced profile that is neither too hydrophilic for membrane passage nor too lipophilic for metabolic stability, making it a strategic choice for lead optimization.
- [1] PubChem. 2-Bromo-4-(trifluoromethoxy)pyridine. CID 49871811. XLogP3-AA Value. View Source
